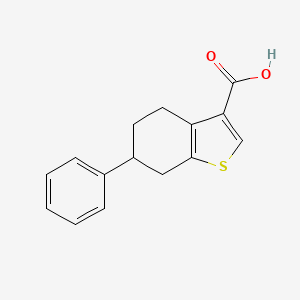

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Beschreibung

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a phenyl group at the 6-position and a carboxylic acid moiety at the 3-position. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the phenyl group) and acidity (pKa ~3–4 for the carboxylic acid). It has been studied in medicinal chemistry for its role as a scaffold in enzyme inhibitors, notably in the context of phospholipase A2 (sPLA2-IIA) inhibition, where its phenyl group facilitates hydrophobic interactions within enzyme binding pockets .

The compound is synthesized via multi-step routes, often involving:

- Stepwise functionalization: For example, coupling of 2-fluorobenzamido intermediates with amines using HATU/DIPEA as coupling agents in DMF .

- Crystallographic validation: Tools like SHELX and ORTEP-3 are employed to confirm its conformation and hydrogen-bonding patterns, which are critical for biological activity .

Eigenschaften

IUPAC Name |

6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-15(17)13-9-18-14-8-11(6-7-12(13)14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGLZSUOMCGIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylthiophene with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

Introduction of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction.

Substitution reagents: Halogens or nitrating agents for electrophilic substitution.

Major Products:

Sulfoxides and sulfones: From oxidation reactions.

Alcohols and aldehydes: From reduction reactions.

Halogenated or nitrated derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibit promising anticancer properties. For instance, certain analogs have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a potential candidate for treating inflammatory diseases .

1.3 Neuroprotective Properties

There is emerging evidence that 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may possess neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and neurotoxicity, which could have implications for conditions such as Alzheimer's disease .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the synthesis of more complex molecules with potential biological activity. For example, it can be transformed into more potent derivatives through functional group modifications .

2.2 Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic compounds, which are critical in pharmaceutical chemistry. The presence of the benzothiophene moiety facilitates reactions that form new heterocyclic structures, expanding the library of compounds available for drug discovery .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons

Substituent Effects on Hydrophobicity :

- The phenyl group in the parent compound enhances lipophilicity (clogP ~3.5), favoring membrane penetration and hydrophobic target binding .

- Methyl or dimethyl substituents (e.g., 6-methyl or 6,6-dimethyl analogs) reduce clogP to ~2.0–2.5, limiting cellular uptake but improving aqueous solubility .

Hydrogen-Bonding and Bioactivity :

- The 2-fluorobenzamido derivative forms strong hydrogen bonds (e.g., with Ser/Thr residues in enzymes), improving potency in antimicrobial assays .

- Tetrazolyl analogs exhibit higher acidity than carboxylic acids, making them suitable for ionic interactions in protease active sites .

Synthetic Complexity :

- Phenyl-substituted derivatives require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, increasing synthetic steps .

- Methyl or tetrazolyl derivatives are synthesized via direct alkylation or cycloaddition, offering simpler routes .

Conformational Analysis :

- X-ray studies reveal that 6-phenyl substitution induces a boat conformation in the tetrahydrobenzothiophene ring, optimizing steric fit in enzyme pockets .

- 6,6-Dimethyl analogs adopt chair conformations due to steric crowding, reducing binding affinity in some targets .

Research Tools and Validation

- Crystallography : SHELX and ORTEP-3 are widely used for structure determination, with SHELXL achieving R-factors < 0.05 for high-resolution models .

- Hydrogen-Bond Analysis : Graph set analysis (Etter’s method) confirms intramolecular H-bonds between the carboxylic acid and adjacent heteroatoms, stabilizing bioactive conformations .

Biologische Aktivität

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 923792-95-4) is a compound of significant interest due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for various pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is with a molecular weight of 258.34 g/mol. Its structure includes a thiophene ring fused with a phenyl group, contributing to its unique biological properties.

1. Anti-inflammatory Activity

Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. For instance, research indicates that derivatives of thiophene can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 29.2 | 5-LOX |

| Compound B | 6.0 | COX-1 |

| Compound C | 6.6 | COX-2 |

These findings suggest that modifications in the thiophene structure can lead to enhanced anti-inflammatory activity .

2. Analgesic Activity

Studies have demonstrated that certain derivatives of benzothiophene exhibit significant analgesic effects. For example, a study evaluated the analgesic activity using the "hot plate" method in mice, revealing that these compounds could outperform standard analgesics like metamizole:

| Compound | Analgesic Effect (Duration) |

|---|---|

| Derivative I | Longer than control |

| Derivative II | Comparable to lidocaine |

The results indicate a promising avenue for developing new analgesics based on thiophene scaffolds .

3. Antioxidant Activity

Research also highlights the antioxidant potential of thiophene derivatives. A specific study reported that certain analogues could scavenge free radicals effectively, suggesting their role in mitigating oxidative stress-related conditions:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound D | 85% |

| Compound E | 78% |

This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

4. Anticancer Potential

Recent studies have explored the anticancer potential of thiophene derivatives, including 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation through various mechanisms:

| Cell Line | Inhibition (%) |

|---|---|

| HeLa (Cervical) | 70% |

| MCF-7 (Breast) | 65% |

The mechanisms involved include apoptosis induction and cell cycle arrest at specific phases .

Case Study 1: Local Anesthetic Activity

A study conducted in 1995 evaluated several benzothiophene derivatives for local anesthetic properties using various animal models. Compounds similar to 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid showed significant local anesthetic effects comparable to lidocaine .

Case Study 2: Lipid Metabolism Regulation

Another investigation focused on the regulation of lipid metabolism by thiophene derivatives in diet-induced obesity models. The compound ZJ001 was shown to inhibit key pathways involved in lipid biosynthesis and improve glucose tolerance in treated mice .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzothiophene precursors with phenyl-containing reagents. For example, analogous compounds (e.g., ethyl 2-amino-6-benzyl derivatives) are synthesized via multi-step reactions starting with thiophene intermediates, followed by cyclization and functionalization . Key steps include:

- Use of catalysts (e.g., Pd/Cu for cross-coupling reactions) .

- Solvent selection (e.g., DMF or toluene for optimal cyclization) .

- Purification via column chromatography or recrystallization .

Q. Which analytical techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the tetrahydrobenzothiophene core (δ 1.5–2.5 ppm for cyclohexene protons) and phenyl substituents (δ 7.2–7.6 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related tetrahydrobenzothiophene derivatives .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts to enhance coupling efficiency in phenyl group introduction .

- Temperature Control : Maintain temperatures below 80°C during cyclization to prevent decomposition .

- In Situ Monitoring : Use TLC or FT-IR to track intermediate formation and adjust reaction times dynamically .

- Data Contradiction Example : If unexpected byproducts arise (e.g., open-chain intermediates), revise solvent polarity (switch from DMF to THF) to favor cyclization .

Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved during structural characterization?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to distinguish overlapping proton environments, particularly in the tetrahydrobenzothiophene ring .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

- Isotopic Labeling : Use deuterated analogs to simplify spectra for crowded regions (e.g., cyclohexene protons) .

Q. What strategies are effective for modifying the benzothiophene core to enhance biological activity?

- Methodological Answer :

- Functional Group Introduction : Replace the carboxylic acid with amides or esters to improve membrane permeability, as seen in related antimicrobial benzothiophene derivatives .

- Heteroatom Substitution : Incorporate nitrogen or oxygen into the thiophene ring to modulate electronic properties and binding affinity .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at C6) and evaluate potency against target enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.